molecular formula C31H43N3O B12781581 Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)- CAS No. 145131-37-9

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-

Cat. No.: B12781581
CAS No.: 145131-37-9
M. Wt: 473.7 g/mol
InChI Key: FWFQYEMXYCLOQL-UHFFFAOYSA-N
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Description

“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-” is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound suggests potential for specific interactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex urea derivatives typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling under specific conditions to form the final product. Common reagents and catalysts used in these reactions include isocyanates, amines, and various solvents.

Industrial Production Methods

Industrial production of urea derivatives often involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of more complex structures.

    Reduction: Reduction reactions may be used to modify specific functional groups within the compound.

    Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of urea derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The products of these reactions depend on the specific reagents and conditions used. They may include various substituted urea derivatives with altered chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, urea derivatives are used as intermediates in the synthesis of more complex molecules. They may also serve as catalysts or ligands in various chemical reactions.

Biology

In biological research, these compounds can be used to study enzyme interactions, protein folding, and other biochemical processes.

Medicine

Industry

In industry, these compounds may be used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of urea derivatives typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biological pathways, resulting in various effects. The exact mechanism depends on the structure of the compound and its specific targets.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(2,6-dimethylphenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-
  • Urea, N-(2,6-diethylphenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-

Uniqueness

The unique structure of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-” may confer specific properties that differentiate it from similar compounds. These properties could include enhanced binding affinity, selectivity, or stability, making it valuable for particular applications.

Conclusion

“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-” is a complex and potentially valuable compound with diverse applications in various fields

Properties

CAS No.

145131-37-9

Molecular Formula

C31H43N3O

Molecular Weight

473.7 g/mol

IUPAC Name

1-[[1-(1-butylindol-3-yl)cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea

InChI

InChI=1S/C31H43N3O/c1-6-7-19-34-20-27(26-13-8-9-16-28(26)34)31(17-10-11-18-31)21-32-30(35)33-29-24(22(2)3)14-12-15-25(29)23(4)5/h8-9,12-16,20,22-23H,6-7,10-11,17-19,21H2,1-5H3,(H2,32,33,35)

InChI Key

FWFQYEMXYCLOQL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=C(C=CC=C4C(C)C)C(C)C

Origin of Product

United States

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